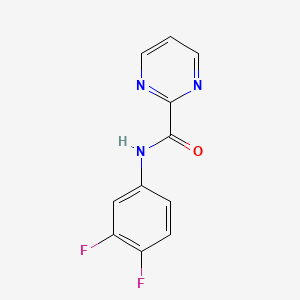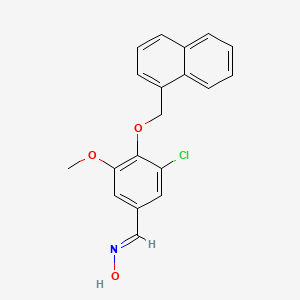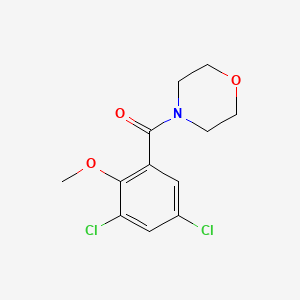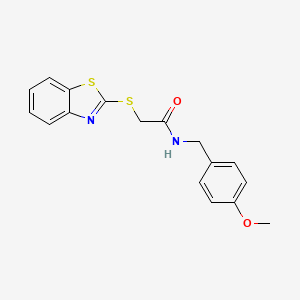
N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide is a compound of interest in the field of medicinal chemistry and material science due to its structural uniqueness and potential applications. While the specific compound's literature is scarce, insights can be drawn from studies on closely related pyrimidine derivatives and their applications in various domains, including the inhibition of key biological pathways, synthesis of polymers, and the development of materials with special properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves various strategies, including solution-phase combinatorial methodology, heating imidization methods, and selective amination followed by specific rearrangements (Palanki et al., 2000), (Guan et al., 2014). These methods showcase the versatility in synthesizing pyrimidine derivatives with varied substituents to enhance biological activity or material properties.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a crucial role in their chemical and physical properties. The introduction of fluorine atoms, as in the case of this compound, is known to significantly affect the molecule's reactivity and interaction with biological systems or materials due to the electronegativity and small size of fluorine (Kanth et al., 2006).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including imine formation, selective amination, and rearrangements, to yield compounds with significant antibacterial activity. The specific substituents on the pyrimidine ring, such as the N-(3,4-difluorophenyl) group, influence the compound's reactivity and its interaction with biological targets (Kanth et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, thermal stability, and film-forming ability, are critical for their application in material science. Fluorinated polyimides derived from pyrimidine-containing monomers exhibit good solubility, high thermal stability, and excellent mechanical properties, making them suitable for high-performance applications (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are significantly influenced by their molecular structure. The presence of fluorine atoms not only affects the molecule's polarity and electronic distribution but also its reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations and applications in drug design and material synthesis (Kanth et al., 2006).
作用机制
The mechanism of action of a compound refers to how it interacts with other substances or systems. While the mechanism of action for “N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide” is not documented, similar compounds like Ticagrelor, which contains a difluorophenyl group, act as P2Y12 platelet inhibitors .
安全和危害
属性
IUPAC Name |
N-(3,4-difluorophenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O/c12-8-3-2-7(6-9(8)13)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMADCOZQSQSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5609388.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5609395.png)

![methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5609403.png)

![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)
![4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5609429.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)
![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)
![N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5609447.png)


![methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5609474.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5609482.png)